molecular formula C16H16N4O2 B4542133 5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4542133
M. Wt: 296.32 g/mol
InChI Key: NFOVDPLZCLFJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, also known as FPTC, is a chemical compound that has been extensively studied for its potential use in scientific research. FPTC is a triazole-based compound that has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. 5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory cytokines. 5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the activity of Bcl-2. Additionally, 5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit antimicrobial properties by inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. 5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit various biological activities, making it a useful tool for studying inflammation, cancer, and microbial infections. However, 5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, 5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for research on 5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another potential direction is to study its anti-cancer properties and potential use in cancer therapy. Additionally, further research is needed to understand its mechanism of action and potential toxicity in vivo.

Scientific Research Applications

5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit antimicrobial properties by inhibiting the growth of bacteria and fungi.

properties

IUPAC Name

5-(furan-2-yl)-1-phenyl-N-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-2-10-17-16(21)14-15(13-9-6-11-22-13)20(19-18-14)12-7-4-3-5-8-12/h3-9,11H,2,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOVDPLZCLFJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(2-furyl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.